1-Phenylethyl undec-10-enoate

Description

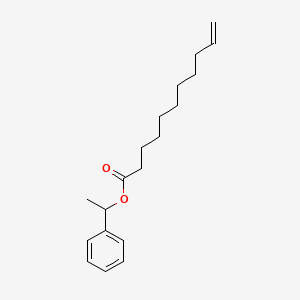

Structure

2D Structure

3D Structure

Properties

CAS No. |

690229-22-2 |

|---|---|

Molecular Formula |

C19H28O2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-phenylethyl undec-10-enoate |

InChI |

InChI=1S/C19H28O2/c1-3-4-5-6-7-8-9-13-16-19(20)21-17(2)18-14-11-10-12-15-18/h3,10-12,14-15,17H,1,4-9,13,16H2,2H3 |

InChI Key |

JLELACLRSGUXSW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC=CC=C1)OC(=O)CCCCCCCCC=C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenylethyl Undec 10 Enoate

Chemical Esterification Protocols

Chemical esterification remains a cornerstone for the synthesis of 1-phenylethyl undec-10-enoate (B1210307). These protocols involve the direct reaction of the carboxylic acid and alcohol, often facilitated by catalysts or activating agents to enhance reaction rates and yields.

Direct Esterification with Activating Agents (e.g., DCC/DMAP)

A highly effective method for the synthesis of 1-phenylethyl undec-10-enoate is through direct esterification using a combination of N,N'-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). researchgate.net This approach, often referred to as Steglich esterification, is renowned for its mild reaction conditions and high efficiency, even with sterically demanding alcohols. organic-chemistry.orgorganic-chemistry.org

The reaction proceeds through the activation of the carboxylic acid (undec-10-enoic acid) by DCC to form a highly reactive O-acylisourea intermediate. rsc.org DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to generate a reactive acylpyridinium species. organic-chemistry.orgrsc.org This species readily undergoes nucleophilic attack by 1-phenylethanol (B42297) to yield the desired ester, this compound, and N,N'-dicyclohexylurea (DCU) as a byproduct. researchgate.netrsc.org A significant advantage of this method is that it can achieve quantitative yields at room temperature. researchgate.net

The success of the DCC/DMAP-mediated esterification hinges on the careful control of reaction parameters. The reaction is typically conducted in an anhydrous aprotic solvent, such as dichloromethane (B109758) (CH2Cl2), at room temperature. researchgate.netorganic-chemistry.org The choice of solvent is crucial, as less polar solvents like DCM can minimize the formation of the N-acylurea byproduct. chemicalforums.com While the reaction proceeds efficiently at ambient temperature, gentle heating can sometimes be employed to accelerate the process, provided the product is thermally stable. chemicalforums.com

For optimal results, the carboxylic acid, alcohol, and DMAP are typically dissolved in the solvent before the addition of DCC. organic-chemistry.org The molar ratio of the reactants is a critical factor. Generally, a slight excess of DCC is used to ensure complete activation of the carboxylic acid. researchgate.net The amount of DMAP catalyst is usually in the range of 3-10 mol%. organic-chemistry.org Stirring the reaction mixture for a sufficient duration, typically several hours, allows for the completion of the reaction. organic-chemistry.org The formation of the insoluble DCU byproduct facilitates its removal by simple filtration. organic-chemistry.org

Table 1: Key Parameters for DCC/DMAP Esterification

| Parameter | Recommended Condition | Rationale |

| Activating Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Efficiently activates the carboxylic acid. researchgate.net |

| Catalyst | 4-(Dimethylamino)pyridine (DMAP) | Accelerates the reaction by forming a highly reactive intermediate. organic-chemistry.orgrsc.org |

| Solvent | Dichloromethane (CH2Cl2) or other aprotic, less polar solvents | Minimizes side reactions and facilitates product isolation. chemicalforums.com |

| Temperature | Room Temperature (approx. 20-25°C) | Mild conditions prevent degradation of sensitive substrates. researchgate.netorganic-chemistry.org |

| Reactant Ratio | Slight excess of DCC | Ensures complete conversion of the carboxylic acid. researchgate.net |

| Catalyst Loading | 3-10 mol% of DMAP | Sufficient to catalyze the reaction effectively without promoting side reactions. organic-chemistry.org |

| Reaction Time | Several hours | Allows for the reaction to proceed to completion. organic-chemistry.org |

Beyond the specific DCC/DMAP system, conventional esterification of undec-10-enoic acid often relies on various catalytic approaches to drive the reaction towards completion. Acid catalysts are commonly employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Heterogeneous solid acid catalysts, such as Amberlyst-15 resin, have gained traction as environmentally friendly alternatives to traditional corrosive acid catalysts like sulfuric acid. jetir.org These solid catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, high selectivity, and improved atom economy. jetir.org In the context of producing perfumery esters, these green catalysts play a significant role in developing cleaner and more sustainable manufacturing processes. jetir.org

Transesterification Approaches

Transesterification represents an alternative pathway for the synthesis of esters like this compound. This process involves the reaction of an existing ester, such as a methyl or ethyl ester of undec-10-enoic acid, with 1-phenylethanol in the presence of a catalyst. The equilibrium is driven forward by removing the lower-boiling alcohol byproduct.

Various catalysts can be employed for transesterification, including metal oxides. For instance, a recyclable copper-deposited vanadium pentoxide (Cu-deposited V2O5) catalyst has shown effectiveness in the transesterification of ethyl-10-undecenoate. nih.govnih.govresearchgate.net While this specific catalyst was studied with 1,4-cyclohexanedimethanol, its efficacy with other alcohols, particularly primary alcohols, suggests its potential applicability for the synthesis of other esters. nih.gov The development of heterogeneous catalysts for transesterification is advantageous due to their reusability and reduced environmental impact. researchgate.net

Novel and Green Synthetic Pathways

In recent years, a strong emphasis has been placed on developing novel and environmentally benign synthetic methods. For ester synthesis, this includes the use of biocatalysts and the design of one-pot reaction strategies.

Enzymatic catalysis, particularly with lipases, offers a highly selective and environmentally friendly route to esters under mild reaction conditions. scirp.orgoalib.com Lipases, such as those from Candida antarctica (often immobilized, like Novozym 435), can catalyze esterification and transesterification reactions with high efficiency and enantioselectivity. scirp.org These biocatalytic systems avoid the use of harsh reagents and can often be performed in solvent-free systems or in green solvents, contributing to a more sustainable process. researchgate.net While the direct synthesis of this compound using lipases is a promising area, specific studies on this exact transformation are part of ongoing research. The principles established for the synthesis of similar esters, like 1-phenylethyl acetate (B1210297), demonstrate the potential of this approach. scirp.org

The development of one-pot strategies aligns with the principles of green chemistry by minimizing solvent usage and energy consumption associated with multiple reaction and purification steps. Research into other one-pot systems, potentially utilizing different catalysts or activating agents, continues to be an active area of investigation.

Principles of Atom Economy and Sustainable Synthesis

The concept of atom economy, a cornerstone of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. nih.govacs.org An ideal, or 100% atom-economical, reaction transforms all atoms from the starting materials into the product, generating no waste or byproducts. tongji.edu.cn This principle provides a framework for designing more sustainable chemical syntheses, aiming to maximize resource utilization and minimize environmental pollution. tongji.edu.cn

Unlike traditional reaction yield, which measures the amount of product obtained relative to the theoretical maximum, atom economy considers all materials involved, including reagents and unwanted side products. nih.gov Reactions with high atom economy typically include rearrangements and additions, while substitution and elimination reactions are inherently less economical as they generate stoichiometric byproducts. acs.org For every kilogram of fine chemical or pharmaceutical product, traditional processes can generate 5 to 100 times that amount in chemical waste, highlighting the inefficiency of many state-of-the-art syntheses. nih.gov The pursuit of high atom economy is therefore crucial for developing sustainable processes that reduce waste at the molecular level. acs.org

In the context of synthesizing this compound, an esterification reaction, the principles of atom economy favor direct addition pathways. The ideal synthesis would involve the direct reaction of 1-phenylethanol and undec-10-enoic acid, where the only byproduct is water. This contrasts with less atom-economical methods that might involve protecting groups or multi-step procedures, which inherently generate more waste.

Table 1: Comparison of Reaction Types by Atom Economy

| Reaction Type | General Characteristic | Atom Economy |

| Addition | Reactants combine to form a single product. | High (Often 100%) |

| Rearrangement | A molecule's structure is rearranged. | High (100%) kccollege.ac.in |

| Substitution | Part of one molecule is replaced by another atom/group. | Low (Generates byproducts) kccollege.ac.in |

| Elimination | A molecule splits into two smaller ones. | Low (Generates byproducts) nih.gov |

Biocatalytic Synthesis and Enzymatic Approaches

Biocatalysis has emerged as a powerful and green alternative for ester production, utilizing enzymes or whole microbial cells as catalysts. mdpi.comnih.gov These methods are prized for their high selectivity, mild operating conditions (temperature, pressure, pH), and environmental friendliness compared to conventional chemical catalysis. mdpi.comscirp.org For the synthesis of this compound, biocatalytic routes, particularly those involving lipases, offer significant advantages, including the potential for high-purity enantiomeric products through kinetic resolution.

Lipase-Catalyzed Esterification

Lipases are the most widely used enzymes for catalyzing esterification and transesterification reactions in organic media. scielo.br They have been successfully employed to produce a variety of flavor esters. nih.gov The synthesis of this compound can be efficiently achieved through the lipase-catalyzed esterification of 1-phenylethanol with undec-10-enoic acid or via transesterification with an undec-10-enoate ester. The enzymatic approach avoids the harsh conditions and side reactions associated with chemical synthesis, leading to higher quality products. mdpi.com Microwave irradiation has also been shown to increase the enzymatic affinity and selectivity of lipases in esterification reactions conducted in dry media. nih.gov

The choice of lipase (B570770) is critical, as enzymes exhibit high specificity towards their substrates. scirp.org For reactions involving secondary alcohols like 1-phenylethanol, lipases such as Candida antarctica lipase B (CALB), often supplied as the immobilized preparation Novozym 435, and lipases from Candida rugosa (CRL) are frequently utilized. mdpi.comscirp.orgresearchgate.net Novozym 435, in particular, is often cited as the preferred enzyme for the kinetic resolution of 1-phenylethanol. nih.govscirp.org

To enhance their stability, reusability, and performance, lipases are commonly immobilized on solid supports. mdpi.com Immobilization prevents enzyme aggregation, can increase stability at higher temperatures, and simplifies the separation of the biocatalyst from the reaction mixture, reducing costs. mdpi.comnih.gov Common immobilization techniques include:

Physical Adsorption: A simple and rapid method where the enzyme binds to a support like kaolin (B608303) or macroporous resin through weak interactions. mdpi.commdpi.com This method can sometimes lead to hyperactivated lipases. mdpi.com

Covalent Binding: Forms strong bonds between the enzyme and a support, offering high stability. mdpi.com

Entrapment/Encapsulation: The enzyme is trapped within the porous network of a material like a sol-gel. nih.gov

Cross-Linking: Enzyme molecules are cross-linked with each other, often after adsorption, to form aggregates (CLEAs) or crystals (CLECs). nih.gov

Immobilized lipases consistently demonstrate higher ester yields compared to their free counterparts due to increased stability and specificity. mdpi.com

Table 2: Common Lipases and Immobilization Supports

| Lipase Source | Common Immobilized Form | Support Material | Immobilization Method |

| Candida antarctica B | Novozym 435 | Macroporous acrylic resin | Adsorption nih.gov |

| Rhizomucor miehei | Lipozyme RM IM | Anionic resin | Adsorption nih.gov |

| Thermomyces lanuginosus | Lipozyme TL IM | Silica gel | Adsorption nih.gov |

| Candida rugosa | CRL-Kaolin | Natural kaolin | Adsorption researchgate.net |

1-phenylethanol is a chiral molecule, existing as (R) and (S) enantiomers. The kinetic resolution of racemic 1-phenylethanol is a widely studied process where a lipase selectively catalyzes the acylation of one enantiomer at a much faster rate than the other. scielo.brmdpi.com This results in a mixture containing one enantiomer as the ester (e.g., (R)-1-Phenylethyl undec-10-enoate) and the other as the unreacted alcohol (e.g., (S)-1-phenylethanol), which can then be separated. scielo.br

The effectiveness of the resolution depends on several factors, including the lipase, acyl donor, solvent, and temperature. nih.gov Vinyl acetate is a commonly used acyl donor due to the high enantiomeric excess of the product that can be achieved. mdpi.com Lipases generally show a preference for the (R)-enantiomer of 1-phenylethanol. nih.gov For instance, in a study using acylase I, the enzyme preferentially reacted with (R)-(+)-1-phenylethanol, leaving an excess of the (S)-enantiomer unreacted. nih.gov The key disadvantage of kinetic resolution is that the maximum theoretical yield for a single enantiomeric product is 50%. scielo.br However, this can be overcome by combining the process with a racemization catalyst in a dynamic kinetic resolution (DKR), which continuously converts the unreactive enantiomer into the reactive one. scielo.br

Table 3: Example of Kinetic Resolution of (R,S)-1-Phenylethanol

| Lipase | Acyl Donor | Solvent | Product | Conversion | Enantiomeric Excess (ee) | Reference |

| Novozym 435 | Vinyl Acetate | n-Hexane | (R)-1-Phenylethyl acetate | ~50% | >99% (substrate) | nih.gov |

| Burkholderia cepacia | Vinyl Acetate | n-Heptane/[EMIM][BF4] | (R)-1-Phenylethyl acetate | 40.1% | 98.9% (product) | mdpi.com |

| CALB | Vinyl Acetate | Hexane | (R)-1-Phenylethyl acetate | 43% (yield) | Not specified | scielo.br |

Whole-Cell Biotransformations for Ester Production

An alternative to using isolated enzymes is to employ whole microbial cells as biocatalysts. nih.gov This approach leverages the cell's natural enzymatic machinery to perform desired chemical transformations. acs.org Whole-cell biotransformation can be more cost-effective as it eliminates the need for costly and time-consuming enzyme purification. nih.gov The cells, which can be from bacteria, yeast, or fungi, can be used in a free or immobilized state. nih.gov

In the context of producing this compound, a whole-cell system would involve using a microorganism that naturally produces or is genetically engineered to express a suitable lipase. The reaction would proceed by incubating the microbial cells with the substrates, 1-phenylethanol and undec-10-enoic acid (or a derivative). acs.orgnih.gov The process parameters, such as pH, temperature, and substrate concentration, must be optimized to maximize yield and cell viability. mdpi.com These systems can perform complex multi-step syntheses in a single pot, converting a starting material into a final product with high efficiency. acs.org For example, recombinant Escherichia coli has been used to convert oils and fatty acids into valuable C9 chemicals, demonstrating the potential of whole-cell systems for transforming fatty acid derivatives. nih.gov

Advanced Spectroscopic and Analytical Characterization of 1 Phenylethyl Undec 10 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structure determination of organic molecules like 1-Phenylethyl undec-10-enoate (B1210307). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

For esters, proton (¹H) NMR spectroscopy reveals key structural features. Protons on the carbon adjacent to the carbonyl group of the ester are typically shifted downfield to a chemical shift range of 2.0-2.2 ppm. orgchemboulder.com In the case of 1-Phenylethyl undec-10-enoate, this would correspond to the protons on the carbon at position 2 of the undecenoate chain. The protons on the carbon adjacent to the ester's oxygen atom are found further downfield, generally between 3.7 and 4.1 ppm. orgchemboulder.com This signal is crucial for confirming the orientation of the ester linkage.

Carbon-¹³ (¹³C) NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of an ester typically appears at a chemical shift of around 174.0 ppm. researchgate.net The unsaturated sp² carbons of the terminal double bond in the undecenoate moiety are expected at approximately 139.2 and 114.1 ppm. researchgate.net

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To further refine the structural assignment of this compound, multi-dimensional NMR techniques are employed. These experiments reveal correlations between different nuclei, providing a more complete picture of the molecular structure.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the connectivity of the proton spin systems within the 1-phenylethyl and undec-10-enoate fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of proton signals to their corresponding carbons in the ¹³C NMR spectrum.

Quantitative NMR for Reaction Monitoring and Purity Assessment

Quantitative NMR (qNMR) is a powerful tool for determining the concentration and purity of a substance. sciepub.comresearchgate.net Unlike other spectroscopic methods, the integration value of each peak in a proton qNMR spectrum is directly proportional to the number of protons it represents. sciepub.com This allows for the accurate determination of the relative amounts of different components in a mixture without the need for a calibration curve for each analyte. sciepub.comresearchgate.net

In the context of this compound, qNMR can be used to:

Monitor the progress of its synthesis by measuring the disappearance of reactants and the appearance of the product over time. nih.gov

Determine the purity of the final product by comparing the integral of a known signal from the analyte to that of a certified internal standard of known concentration. ox.ac.uk

Assess the ratio of isomers if applicable.

For accurate quantitative results, specific experimental parameters must be carefully controlled, and it is often advisable to turn off sample spinning to avoid artifacts known as "spinning sidebands". ox.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

For this compound, mass spectrometry would confirm the molecular weight and provide evidence of its structure through the observation of characteristic fragment ions. The fragmentation of the 1-phenylethyl group is a known pathway, often resulting in diagnostic ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. This is a powerful tool for confirming the identity of a compound and for distinguishing between compounds with the same nominal mass but different elemental formulas. For instance, HRMS can be performed using techniques like Time-of-Flight (TOF) analyzers. rsc.org

Advanced Ionization Techniques in Characterization

The choice of ionization technique is crucial in mass spectrometry as it can influence the type of information obtained.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and large molecules. pharmafocuseurope.com It typically produces protonated molecules [M+H]⁺ or other adducts, with minimal fragmentation, making it ideal for accurate molecular weight determination.

Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar and more volatile compounds. pharmafocuseurope.com It often results in more fragmentation than ESI, which can provide valuable structural information.

Ambient Ionization Techniques: Recent advancements have led to the development of ambient ionization techniques that allow for the analysis of samples in their native state with minimal preparation. numberanalytics.com These include:

Direct Analysis in Real Time (DART): DART uses a stream of heated, ionized gas to desorb and ionize analytes from a surface. numberanalytics.com

Desorption Electrospray Ionization (DESI): DESI utilizes a spray of charged solvent droplets to desorb and ionize analytes from a surface. numberanalytics.com

These advanced techniques offer rapid and high-throughput analysis, expanding the capabilities of mass spectrometry in chemical characterization. spectroscopyonline.com

Vibrational Spectroscopy for Functional Group Identification (e.g., FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: For an ester like this compound, the FTIR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch. For aliphatic esters, this band typically appears in the range of 1750-1737 cm⁻¹. orgchemboulder.com The spectrum would also show a C-O stretching vibration between 1300 and 1000 cm⁻¹. orgchemboulder.com Additionally, the terminal double bond of the undecenoate chain would exhibit characteristic C=C and =C-H stretching and bending vibrations.

Chromatographic Techniques for Separation and Purity Profiling

Chromatography is an indispensable tool for the separation and analysis of complex mixtures, as well as for the purification of single compounds. In the context of this compound, various chromatographic methods are utilized to ascertain its purity and to resolve its constituent enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that acts as a chemical fingerprint.

The analysis of related ester compounds by GC-MS provides a framework for what to expect with this compound. For instance, the analysis of 2-(2-phenylethyl)chromones reveals characteristic fragmentation patterns involving the cleavage of the bond connecting the two main structural moieties. mdpi.com A similar fragmentation pattern for this compound would be anticipated, with cleavage of the ester bond and the bond between the phenyl group and the ethyl chain, leading to characteristic fragment ions.

A non-targeted GC-MS analysis can be employed to identify impurities and by-products in a sample of this compound. frontiersin.org For a more sensitive and selective analysis, a targeted approach using tandem mass spectrometry (GC-MS/MS) can be implemented. This method is particularly useful for quantifying trace-level components in complex matrices. nih.gov

Table 1: Predicted GC-MS Data for this compound based on Related Compounds

| Parameter | Predicted Value/Characteristic | Rationale/Source Analogy |

| Kovats Retention Index (non-polar column) | ~1800-2000 | Based on the values for ethyl 10-undecenoate (1469) and the addition of a phenylethyl group. nih.gov |

| Major Fragment Ions (m/z) | 105 (phenylethyl cation), 169 (undecenoate fragment), 77 (phenyl cation) | Based on common fragmentation of phenylethyl esters and undecenoic acid derivatives. mdpi.com |

This table presents predicted data based on the analysis of structurally similar compounds; actual experimental data for this compound may vary.

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases. The eluent from the LC is then introduced into a mass spectrometer for detection and identification.

The analysis of phenylethanoid glycosides by LC-MS demonstrates the utility of this technique for separating and identifying complex molecules in intricate mixtures. lcms.cz For this compound, reversed-phase HPLC would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol).

Coupling liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) provides an even more powerful tool for structural elucidation. This hyphenated technique allows for the direct acquisition of NMR spectra of compounds as they elute from the LC column, providing unambiguous structural information. While no specific LC-NMR studies on this compound have been reported, this technique would be invaluable for confirming its structure, especially in complex reaction mixtures.

Table 2: Hypothetical LC-MS Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Detection | Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer |

This table outlines a typical set of starting conditions for an LC-MS analysis of a compound like this compound.

Since this compound possesses a chiral center at the benzylic carbon, it exists as a pair of enantiomers. Determining the enantiomeric excess (ee), which is the measure of the purity of one enantiomer over the other, is crucial in many applications. chemistrysteps.comyoutube.com Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times and thus their separation. csfarmacie.czchromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown great success in resolving a broad range of chiral compounds. nih.gov The choice of mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a polar organic mode, can significantly influence the separation. nih.gov

For the enantiomeric separation of this compound, a screening of different chiral columns and mobile phases would be the first step to achieve baseline resolution of the (R)- and (S)-enantiomers. sigmaaldrich.com Once a suitable method is developed, it can be used to accurately determine the enantiomeric excess of a synthesized or isolated sample.

Table 3: Potential Chiral HPLC Columns for the Separation of this compound Enantiomers

| Chiral Stationary Phase (CSP) | Manufacturer/Trade Name | Potential Suitability |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD | Known for broad applicability to a wide range of chiral compounds. |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD | Often provides complementary selectivity to cellulose-based phases. |

| Cellulose tris(4-methylbenzoate) | Chiralcel OJ | Another variant of cellulose-based CSPs with different selectivity. |

This table lists commercially available chiral columns that are good candidates for the initial screening for the enantiomeric separation of this compound.

X-Ray Crystallography for Absolute Configuration and Solid-State Structure (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. If a single crystal of sufficient quality can be obtained, this method can unambiguously establish the absolute configuration of a chiral molecule, as well as provide detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

While X-ray crystallographic data have been reported for other compounds containing a 1-phenylethyl moiety, a search of the current literature and crystallographic databases did not yield a crystal structure for this compound. jsac.or.jp The ability to obtain a crystal structure is contingent on the compound's ability to form well-ordered single crystals, which is not always feasible. Therefore, at present, this technique is noted as potentially applicable but not yet realized for this specific compound. Should a crystal structure become available, it would provide the ultimate confirmation of its stereochemistry.

Mechanistic Investigations and Reaction Kinetics Involving 1 Phenylethyl Undec 10 Enoate

Reaction Mechanisms of Ester Formation

The synthesis of 1-Phenylethyl undec-10-enoate (B1210307) is typically achieved through esterification, a reaction that can be catalyzed by various means, most notably by enzymes such as lipases.

The enzymatic synthesis of 1-Phenylethyl undec-10-enoate, commonly catalyzed by lipases like Candida antarctica lipase (B570770) B (CALB), generally follows a Ping-Pong Bi-Bi mechanism. nih.gov This mechanism involves the formation of a covalent intermediate between the enzyme and one of the substrates.

The catalytic cycle begins with the acylation of the lipase's active site serine residue by undec-10-enoic acid (or an activated form like a vinyl ester). This step is facilitated by a catalytic triad (B1167595) of amino acids, typically Ser-His-Asp, which enhances the nucleophilicity of the serine hydroxyl group. wikipedia.org The histidine residue acts as a general base, abstracting a proton from the serine hydroxyl, which then attacks the carbonyl carbon of the fatty acid. This results in the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the enzyme's active site. nih.govnih.gov This intermediate then collapses, releasing a molecule of water (or alcohol, in the case of transesterification) and forming an acyl-enzyme complex.

In the second stage of the reaction, the 1-phenylethanol (B42297) molecule enters the active site and its hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme intermediate. This again proceeds through a tetrahedral intermediate, which, upon collapsing, releases the this compound ester and regenerates the free enzyme, ready for another catalytic cycle. nih.gov

While specific transition state analysis for this compound is not extensively documented, studies on analogous lipase-catalyzed esterifications provide insight. The transition states involve the formation and breakdown of the tetrahedral intermediates. Computational modeling and structural studies of lipase-substrate complexes suggest that the geometry of the active site plays a crucial role in stabilizing these high-energy transition states, thereby lowering the activation energy of the reaction. nih.gov The binding of the substrates in a specific orientation within the active site is a key determinant of the reaction's efficiency.

The synthesis of this compound from racemic 1-phenylethanol is a stereoselective process, particularly when catalyzed by lipases. This enantioselectivity arises from the chiral nature of the enzyme's active site, which preferentially accommodates one enantiomer of the alcohol over the other. libretexts.org This phenomenon is the basis for the kinetic resolution of racemic alcohols.

Lipases, such as Candida antarctica lipase B (CALB), are known to exhibit high enantioselectivity towards the (R)-enantiomer of 1-phenylethanol. researchgate.netscielo.br This means that the (R)-1-phenylethanol is preferentially acylated to form (R)-1-Phenylethyl undec-10-enoate, leaving the unreacted (S)-1-phenylethanol in the reaction mixture. The degree of enantioselectivity is often expressed by the enantiomeric ratio (E-value).

Several factors can influence the stereochemical outcome and enantioselectivity of the reaction. These include the choice of lipase, the acyl donor, the solvent, and the reaction temperature. researchgate.netresearchgate.net For instance, the use of different lipases can lead to varying degrees of enantioselectivity, and in some cases, even a reversal of stereopreference. The nature of the acyl donor, in this case, undec-10-enoic acid or its derivatives, can also impact the E-value.

Interactive Table: Enantioselective Acylation of 1-Phenylethanol Catalyzed by Lipases with Various Acyl Donors

| Lipase | Acyl Donor | Solvent | Temperature (°C) | Enantiomeric Ratio (E) | Reference |

| Candida antarctica Lipase B | Vinyl acetate (B1210297) | Hexane | 40 | >200 | researchgate.net |

| Candida antarctica Lipase B | Isopropenyl acetate | Toluene | - | >200 | researchgate.net |

| Burkholderia cepacia Lipase | Vinyl acetate | Hexane | 40 | 206.6 | researchgate.net |

| Burkholderia cepacia Lipase | Isopropenyl acetate | Toluene | - | 775.4 | researchgate.net |

| Candida rugosa Lipase | Vinyl acetate | - | - | - | researchgate.net |

Note: Data is for the kinetic resolution of 1-phenylethanol and is analogous to the synthesis of this compound. The enantiomeric ratio (E) is a measure of the enzyme's ability to distinguish between the two enantiomers.

Control over the stereochemical outcome is critical for applications where a specific enantiomer of this compound is desired. By carefully selecting the reaction conditions, it is possible to achieve high enantiomeric excess (ee) of the desired product. nih.gov

Kinetic Studies of Synthesis and Degradation Processes

Kinetic studies provide quantitative insights into the rates of formation and degradation of this compound, and how these rates are affected by various reaction parameters.

The rate of synthesis of this compound is significantly influenced by several reaction parameters. In lipase-catalyzed reactions, these include temperature, pH, enzyme concentration, substrate concentration, and the nature of the solvent.

Temperature: The reaction rate typically increases with temperature up to an optimal point, beyond which the enzyme begins to denature and lose its activity. scirp.org For many lipases used in ester synthesis, the optimal temperature is in the range of 40-60°C. scirp.org

Enzyme Concentration: The initial reaction rate is generally proportional to the concentration of the lipase, assuming that the substrates are not limiting. acs.org

Substrate Concentration: The relationship between substrate concentration and reaction rate often follows Michaelis-Menten kinetics. scirp.org At low substrate concentrations, the rate is proportional to the concentration, while at high concentrations, the enzyme becomes saturated, and the rate reaches a maximum (Vmax). High concentrations of either the alcohol or the acid can sometimes lead to substrate inhibition. acs.org

Solvent: In non-aqueous enzymology, the choice of solvent can have a profound effect on enzyme activity and stability. scirp.org Solvents with a high log P value (more hydrophobic) are often preferred for esterification reactions as they help to maintain the essential water layer around the enzyme, which is necessary for its catalytic activity. researchgate.net

Acyl Donor: The choice of acyl donor can also affect the reaction rate. Activated acyl donors, such as vinyl esters, often lead to higher reaction rates compared to the free carboxylic acid because the reaction becomes essentially irreversible. researchgate.net

Interactive Table: Influence of Reaction Parameters on the Synthesis of Phenethyl Esters

| Parameter | Effect on Reaction Rate | Optimal Conditions (Analogous Systems) | Reference |

| Temperature | Increases to an optimum, then decreases | 40-60°C | scirp.orgnih.gov |

| Enzyme Concentration | Generally proportional to rate | Dependent on specific process | acs.orgnih.gov |

| Substrate Molar Ratio | Can exhibit an optimum; excess of one substrate can increase conversion | Often a molar excess of the acyl donor is used | nih.gov |

| Solvent | Significant impact on enzyme activity | Hydrophobic solvents (e.g., hexane, toluene) often favored | researchgate.netscirp.org |

The degradation of this compound can occur through two primary pathways: hydrolysis of the ester linkage and oxidation of the terminal double bond in the undec-10-enoate moiety.

Ester Hydrolysis: The hydrolysis of the ester bond is the reverse of the esterification reaction and can be catalyzed by acids, bases, or enzymes (esterases/lipases). chemguide.co.uk In aqueous environments, the reaction leads to the formation of 1-phenylethanol and undec-10-enoic acid. The rate of hydrolysis is dependent on pH, temperature, and the presence of catalysts. chemguide.co.ukacs.org Under alkaline conditions, the hydrolysis, also known as saponification, is typically irreversible as the carboxylic acid is converted to its carboxylate salt. chemguide.co.uk The kinetics of hydrolysis of long-chain esters in biphasic systems have been modeled, taking into account the partitioning of the substrate between the aqueous and organic phases. nih.gov The presence of unsaturation in the acyl chain can influence the rate of hydrolysis. rsc.org

Oxidation of the Undec-10-enoate Moiety: The terminal double bond in the undec-10-enoate portion of the molecule is susceptible to oxidation. nih.gov This can occur via several mechanisms, including enzymatic oxidation or chemical oxidation by agents such as ozone or potassium permanganate (B83412). acs.orgnih.gov Oxidative cleavage of the double bond would lead to the formation of smaller, more polar molecules. For a terminal alkene, this can result in the formation of a carboxylic acid with one less carbon and formaldehyde, which can be further oxidized to formic acid or carbon dioxide. nih.gov The specific products and reaction rates will depend on the oxidizing agent and the reaction conditions. Models for the oxidation of unsaturated fatty acids often consider the formation of intermediate species such as epoxides or diols. nih.gov

Photochemical and Thermochemical Transformations

Information on the specific photochemical and thermochemical transformations of this compound is limited. However, general principles for related ester compounds can provide insights into its potential behavior under the influence of light and heat.

Photochemical Transformations: Aromatic esters can undergo photochemical reactions when exposed to ultraviolet (UV) light. One common reaction is the photo-Fries rearrangement, where the ester is cleaved into a phenoxy radical and an acyl radical. These radicals can then recombine in different positions on the aromatic ring to form hydroxy-substituted ketones or can participate in other radical reactions. The photolysis of phenyl esters in the gas phase has been shown to produce phenols and other products resulting from radical reactions. The specific products formed would depend on the wavelength of light and the reaction environment (e.g., solvent, presence of oxygen).

Thermochemical Transformations: At elevated temperatures, esters can undergo thermal decomposition. For simple alkyl esters, a common decomposition pathway is a concerted, six-membered ring transition state leading to the formation of a carboxylic acid and an alkene. stackexchange.comresearchgate.net In the case of this compound, this could potentially lead to the formation of undec-10-enoic acid and styrene. The thermal degradation of aromatic esters has been studied, with decomposition temperatures varying based on the specific structure. mdpi.com For some aromatic esters, degradation can begin at temperatures around 200°C. mdpi.com The decomposition products of nitrogen-rich heterocyclic esters have been identified as toluene, anisole, or benzene (B151609), depending on the substituents on the phenyl ring. nih.gov The thermal stability of an ester is an important consideration for its use in applications that involve high temperatures.

Derivatization and Chemical Modifications of 1 Phenylethyl Undec 10 Enoate

Modifications at the Terminal Alkene Moiety

The terminal alkene is a versatile functional group that can undergo numerous addition and transformation reactions.

Polymerization Reactions (e.g., ADMET Polymerization)

Acyclic Diene Metathesis (ADMET) polymerization is a powerful method for synthesizing unsaturated polymers from α,ω-dienes. While direct ADMET polymerization of 1-Phenylethyl undec-10-enoate (B1210307) itself is not extensively documented, the behavior of structurally similar undec-10-enoate esters provides a clear precedent for its reactivity. For instance, the ADMET polymerization of di-esters derived from undec-10-enoic acid and various diols has been shown to produce high molecular weight polyesters. nih.gov These reactions are typically catalyzed by ruthenium-based catalysts, such as Grubbs' first, second, and third-generation catalysts.

The polymerization of allyl undec-10-enoate, for example, has been successfully demonstrated to yield polymers with degrees of polymerization in the range of 41-79. taylorandfrancis.com It is proposed that the reaction may proceed through an initial ring-closing metathesis (RCM) to form a macrocycle, which then undergoes entropically-driven ring-opening polymerization (ED-ROMP). taylorandfrancis.com Similarly, the ADMET polymerization of undec-10-en-1-yl undec-10-enoate, derived from castor oil, produces high molecular weight polyesters. sciencepublishinggroup.com The molecular weight of these polymers can be controlled by the addition of chain-terminating agents like methyl 10-undecenoate. sciencepublishinggroup.com

Given these examples, it is highly probable that 1-Phenylethyl undec-10-enoate could be used as a comonomer or a chain-capping agent in ADMET polymerization to introduce phenylethyl functionalities into the polymer structure, thereby modifying the thermal and mechanical properties of the resulting material.

Epoxidation and Dihydroxylation

The terminal double bond of this compound is susceptible to oxidation reactions, leading to the formation of epoxides and diols.

Epoxidation involves the conversion of the alkene to an oxacyclopropane (epoxide) ring. This transformation can be achieved using various reagents, most commonly peroxycarboxylic acids like meta-chloroperoxybenzoic acid (m-CPBA). lumenlearning.com The reaction is typically performed in a non-aqueous solvent to prevent the subsequent hydrolysis of the epoxide. lumenlearning.com Enzymatic methods have also been developed for the epoxidation of long-chain terminal alkenes, utilizing unspecific peroxygenases (UPOs) which offer a greener alternative to traditional chemical methods. nih.govmdpi.com These enzymes can catalyze the epoxidation of alkenes ranging from C12 to C20. nih.gov Derivatives of 10-undecenoic acid containing an oxo group and an epoxide group have been synthesized, highlighting the feasibility of this transformation on the undecenoate backbone. ontosight.ai

Dihydroxylation is the process of adding two hydroxyl groups to the double bond, forming a vicinal diol. This can be accomplished via two main stereochemical pathways:

Syn-dihydroxylation: This results in the addition of both hydroxyl groups to the same face of the double bond. Common reagents for this transformation include osmium tetroxide (OsO₄) and potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions. libretexts.orglibretexts.org Due to the toxicity and expense of osmium tetroxide, catalytic versions like the Upjohn dihydroxylation (using N-methylmorpholine N-oxide as a co-oxidant) and the Sharpless asymmetric dihydroxylation have been developed. wikipedia.orgorganic-chemistry.org

Anti-dihydroxylation: This involves the addition of the hydroxyl groups to opposite faces of the double bond. This is typically achieved through a two-step process: initial epoxidation of the alkene followed by acid-catalyzed ring-opening of the epoxide with water. lumenlearning.comlibretexts.org

The selective hydroxylation of 10-undecenoic acid has been demonstrated using biocatalysts, such as light-activated P450 enzymes, to produce valuable synthons for natural products. sigmaaldrich.com

Hydrogenation and Halogenation Reactions

Hydrogenation of the terminal alkene in this compound would convert it to the saturated analogue, 1-Phenylethyl undecanoate. This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst. libretexts.org Common heterogeneous catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.orgyoutube.com The reaction proceeds via syn-addition of two hydrogen atoms across the double bond. libretexts.org It is also possible to selectively hydrogenate the ester group while leaving the double bond intact by using specific catalytic systems, such as certain bis(N-heterocyclic carbene) molybdenum complexes, although the reverse (hydrogenating the alkene but not the ester) is more common and easily achieved. acs.org

Halogenation involves the addition of halogens (e.g., Br₂, Cl₂) across the double bond to form a vicinal dihalide. This reaction proceeds through a cyclic halonium ion intermediate, resulting in anti-addition of the two halogen atoms. For instance, the reaction of this compound with bromine would yield 1-Phenylethyl 10,11-dibromoundecanoate.

Aziridine Formation and Other Cycloadditions

Aziridination is the formation of a three-membered ring containing a nitrogen atom (aziridine). This can be accomplished by reacting the alkene with a nitrene source. Various methods exist for the aziridination of unactivated terminal olefins. nih.govacs.org These include metal-catalyzed reactions, for example, using dirhodium(II) carboxamidate catalysts with p-toluenesulfonamide (B41071) as the nitrogen source, which can proceed with high efficiency. umventures.org Metal-free methods have also been developed, such as those employing N-aminopyridinium salts or photoexcited azoxy-triazenes. nih.govnih.gov The resulting aziridines are valuable synthetic intermediates that can be ring-opened to produce functionalized amines. umventures.org

Other Cycloadditions , such as the Diels-Alder reaction, are also possible. In a Diels-Alder reaction, the terminal alkene of this compound can act as the dienophile ("diene-loving" component), reacting with a conjugated diene to form a six-membered ring. wikipedia.orgucalgary.ca The reactivity of the dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comlibretexts.org While the ester group in this compound is not directly conjugated with the terminal alkene, the reaction can still proceed, though potentially requiring more forcing conditions compared to activated dienophiles. ucalgary.ca

Modifications at the Ester Linkage and Phenyl Moiety

The ester group is another key site for the chemical modification of this compound.

Transesterification and Amidation Reactions

Transesterification is the process of exchanging the 1-phenylethyl alcohol group of the ester with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comyoutube.com

Base-catalyzed transesterification typically involves an alkoxide nucleophile attacking the carbonyl carbon of the ester.

Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which makes the ester more electrophilic and susceptible to attack by a neutral alcohol.

Studies on the transesterification of ethyl-10-undecenoate with various alcohols using heterogeneous catalysts, such as copper-deposited V₂O₅, have shown this to be an efficient method for producing monomers for polymerization. nih.gov These methods could be readily adapted for the transesterification of this compound to produce a variety of other undecenoate esters. nih.gov Low boiling point amines have also been shown to catalyze the transesterification of oils. researchgate.net

Amidation involves the reaction of the ester with an amine to form an amide. This reaction typically requires heating or catalysis, as esters are less reactive towards amines than acyl chlorides. Direct amidation of fatty esters can be achieved by reacting them with amines, sometimes under catalytic conditions. sciencepublishinggroup.comlamberti.com For example, computational studies on the amidation of methylbenzoate with various amines, organocatalyzed by bases like TBD and DBU, provide mechanistic insights into this transformation. nih.gov The reaction of this compound with an amine would yield N-substituted undec-10-enamide and 1-phenylethanol (B42297) as a byproduct. Fatty acid amides are an important class of compounds with diverse applications. taylorandfrancis.comacs.org

Aromatic Substitutions on the Phenylethyl Group

The phenylethyl group within the this compound molecule presents a site for chemical modification through electrophilic aromatic substitution (EAS) reactions. In such reactions, an electrophile replaces a hydrogen atom on the aromatic ring. The substitution pattern on the benzene (B151609) ring is dictated by the nature of the existing substituent. The ethyl group attached to the phenyl ring is generally considered a weak activating group and an ortho, para-director. This directing effect stems from the electron-donating nature of the alkyl group, which stabilizes the cationic intermediate (sigma complex) formed during the substitution at the ortho and para positions through hyperconjugation.

Consequently, electrophilic attack on the phenylethyl moiety of this compound would be expected to yield a mixture of ortho- and para-substituted products. The general mechanism for these substitutions involves two main steps: the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation, followed by the deprotonation to restore the aromaticity of the ring. libretexts.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions that could be applied to the phenylethyl group are summarized in the table below. These reactions typically require a catalyst to generate a sufficiently strong electrophile to react with the aromatic ring. masterorganicchemistry.comlecturio.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenylethyl Group

| Reaction | Reagents | Typical Catalyst | Expected Electrophile | Potential Products |

| Halogenation | Cl₂, Br₂, I₂ | FeCl₃, FeBr₃, AlCl₃ | Cl⁺, Br⁺, I⁺ | ortho- and para-halo-1-phenylethyl undec-10-enoate |

| Nitration | HNO₃ | H₂SO₄ | NO₂⁺ (Nitronium ion) | ortho- and para-nitro-1-phenylethyl undec-10-enoate |

| Sulfonation | Fuming H₂SO₄ | - | SO₃ | ortho- and para-sulfonic acid-1-phenylethyl undec-10-enoate |

| Friedel-Crafts Alkylation | R-X (Alkyl halide) | AlCl₃ | R⁺ (Carbocation) | ortho- and para-alkyl-1-phenylethyl undec-10-enoate |

| Friedel-Crafts Acylation | R-COCl (Acyl chloride) | AlCl₃ | R-CO⁺ (Acylium ion) | ortho- and para-acyl-1-phenylethyl undec-10-enoate |

It is important to note that while these reactions are theoretically applicable, the specific reaction conditions would need to be optimized to achieve the desired substitution without causing unwanted side reactions, such as the hydrolysis of the ester linkage. numberanalytics.comnumberanalytics.com The presence of the long undecenoate chain might also influence the reaction kinetics and product distribution due to steric hindrance.

Theoretical and Computational Studies of 1 Phenylethyl Undec 10 Enoate

Prediction of Spectroscopic Properties and Reaction Pathways

Therefore, a detailed, evidence-based article strictly adhering to the requested outline and focusing solely on 1-Phenylethyl undec-10-enoate (B1210307) cannot be generated at this time. Further original research employing these computational methods would be required to produce the specific data and analysis requested.

Biological and Ecological Interactions of 1 Phenylethyl Undec 10 Enoate Excluding Human Clinical Data

In Vitro Antimicrobial and Antifungal Activity Studies

There are no specific studies detailing the in vitro antimicrobial or antifungal activity of 1-Phenylethyl undec-10-enoate (B1210307). However, research on related compounds offers some insights into its potential properties.

Unsaturated fatty acids, a key component of 1-Phenylethyl undec-10-enoate, are known to possess antibacterial properties. Their mechanism of action is thought to involve the inhibition of bacterial fatty acid synthesis. Studies on phenolic acid alkyl esters have also shown that their inhibitory activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Candida albicans, and Aspergillus brasiliensis, tends to increase with the length of the alkyl chain. agriculturejournals.cz

For instance, caffeic acid phenethyl ester (CAPE), another phenylethyl ester, has demonstrated significant antifungal activity against drug-resistant strains of Candida auris and various oral microorganisms. mdpi.comfrontiersin.orgnih.govnih.govnih.govresearchgate.netmdpi.com The minimum inhibitory concentrations (MICs) for CAPE against Candida species have been reported to range from 12.5 to 100 µg/mL. nih.gov

Table 1: Antimicrobial Activity of Related Compound Classes

| Compound Class | Test Organism(s) | Observed Effect |

| Unsaturated Fatty Acids | Bacteria | Inhibition of fatty acid synthesis nih.govresearchgate.net |

| Phenolic Acid Alkyl Esters | E. coli, P. aeruginosa, S. aureus, C. albicans, A. brasiliensis | Increased inhibitory activity with longer alkyl chains agriculturejournals.cz |

| Caffeic Acid Phenethyl Ester (CAPE) | Candida species, Oral Bacteria | Antifungal and antibacterial activity mdpi.comfrontiersin.orgnih.govnih.govnih.govresearchgate.netmdpi.com |

Mechanisms of Action against Microbial Systems

No studies have been identified that investigate the specific mechanisms of action of this compound against microbial systems. Based on related compounds, potential mechanisms could involve the disruption of cell membranes, inhibition of essential enzymes like those in the fatty acid synthesis pathway, or interference with microbial biofilm formation. frontiersin.orgnih.govnih.govresearchgate.net

Role in Chemical Ecology and Semiochemical Research

The role of this compound in chemical ecology and semiochemical research has not been documented. Semiochemicals are chemicals that convey signals between organisms and include pheromones and allelochemicals. bioprotectionportal.com Many insect pheromones are esters of fatty acids and are used for communication in mating, aggregation, and trail-following. wikipedia.org While it is plausible that an ester like this compound could have semiochemical properties, there is currently no scientific evidence to support this.

Biotransformation by Microorganisms and Environmental Fate

Specific data on the biotransformation of this compound by microorganisms and its environmental fate are not available. Generally, esters can be biodegraded by a wide range of microorganisms in the environment. mdpi.com The process typically begins with the enzymatic hydrolysis of the ester bond by esterases, yielding an alcohol (1-phenylethanol) and a carboxylic acid (undec-10-enoic acid). researchgate.netconicet.gov.ar

Enzymatic Pathways of Biodegradation in Environmental Systems

The specific enzymatic pathways for the biodegradation of this compound have not been elucidated. However, the degradation of its potential hydrolysis products would likely follow established pathways. 1-phenylethanol (B42297) can be oxidized to acetophenone (B1666503) and further metabolized. Undec-10-enoic acid, an unsaturated fatty acid, would likely be degraded through the β-oxidation pathway. nih.gov The initial steps in the biodegradation of aromatic hydrocarbons by bacteria have been extensively studied and involve the action of various oxygenases and dehydrogenases. nih.govnih.govwur.nlmdpi.com

Olfactory Receptor Binding and Chemosensory Studies (mechanistic, non-human)

There are no published chemosensory or olfactory receptor binding studies specifically investigating this compound. Insect olfactory systems are highly sensitive to a wide variety of volatile organic compounds, including esters, which are common components of fruit and flower scents. nih.govnih.govresearchgate.netmdpi.com The detection of these odorants is mediated by olfactory receptors located on the antennae of insects. wikipedia.orgnih.gov The response of these receptors is dependent on the chemical structure of the odorant molecule. It is conceivable that this compound could elicit responses in certain insect olfactory receptors, but this remains to be experimentally verified.

Advanced Applications and Future Research Directions of 1 Phenylethyl Undec 10 Enoate

Utilization in Materials Science and Polymer Chemistry

The structural characteristics of 1-phenylethyl undec-10-enoate (B1210307), particularly its terminal double bond and its derivation from renewable resources, make it a compound of significant interest in the development of advanced materials.

The drive towards a circular economy has intensified research into bio-based polymers as sustainable alternatives to their petrochemical-based counterparts. Undec-10-enoic acid, derived from castor oil, is a key platform chemical in this endeavor. Esters of undec-10-enoic acid can be utilized as specialty monomers in the synthesis of novel polyesters and other polymers.

Research has demonstrated the successful synthesis of new polyesters through acyclic diene metathesis (ADMET) polymerization of α,ω-dienes derived from undecenoate esters. scentspiracy.com This process, often catalyzed by ruthenium-based catalysts, can yield polymers with high molecular weights and specific network structures, especially when cross-linkers are introduced. scentspiracy.com While research has often focused on simpler alkyl esters, the incorporation of a bulky aromatic group like 1-phenylethyl could impart unique properties to the resulting polymers, such as altered thermal stability, mechanical strength, and refractive index. The presence of the phenyl group could enhance the polymer's rigidity and glass transition temperature (Tg).

The terminal double bond in the undec-10-enoate moiety is particularly reactive and allows for polymerization through various mechanisms, including free-radical polymerization and addition reactions. This makes it a versatile building block for a wide array of polymeric materials. The broader class of acrylate (B77674) and methacrylate (B99206) monomers, which are foundational to many coatings, adhesives, and specialty plastics, are increasingly being supplemented or replaced by bio-based alternatives to improve the sustainability of these products. fragranceu.com

Table 1: Potential Polymerization Methods for 1-Phenylethyl undec-10-enoate

| Polymerization Method | Reactive Site | Potential Polymer Type | Key Features |

|---|---|---|---|

| Acyclic Diene Metathesis (ADMET) | Terminal C=C double bond | Polyester | Controlled molecular weight and architecture. scentspiracy.com |

| Free-Radical Polymerization | Terminal C=C double bond | Poly(this compound) | Can be initiated by thermal or photoinitiators. |

| Thiol-ene Addition | Terminal C=C double bond | Cross-linked networks | High efficiency and formation of uniform networks. |

Contribution to Flavor and Fragrance Chemistry

While some databases indicate that this compound is not currently used in flavors or fragrances, the sensory profiles of its constituent parts and related esters suggest a potential for novel aroma development. chemimpex.com The combination of the rosy, honeyed notes of the phenylethyl moiety with the waxy, fruity character of the undecenoate chain could result in a complex and unique scent profile.

To understand the potential aroma of this compound, one can analyze the profiles of its structural relatives. Esters are well-known for their characteristic fruity and floral scents, which arise from the combination of a carboxylic acid and an alcohol. wordpress.comunb.cascentjourner.com

Phenylethyl Acetate (B1210297) , a closely related ester, is widely used in perfumery for its sweet, rosy, and honey-like aroma with fruity nuances of peach and raspberry. scentspiracy.comfragranceu.comthegoodscentscompany.comperfumersworld.com It is a key component in floral fragrances like rose, jasmine, and hyacinth. scentspiracy.com

Undecenoate Esters , such as ethyl undecylenate and 10-undecen-1-yl acetate, contribute waxy, fruity, and sometimes creamy or soapy notes. acmesynthetic.com Ethyl undec-10-enoate is described as having a waxy, fruity, clean, and creamy aroma with cognac undertones. acmesynthetic.com 10-undecen-1-yl acetate offers a fresh, clean, rosy, and fruity scent. nih.gov

Based on these related compounds, it can be inferred that this compound might possess a complex aroma profile combining the floral, honeyed notes of the phenylethyl group with the waxy, fruity, and slightly green character of the undecenoate chain.

Table 2: Aroma Profiles of Esters Related to this compound

| Compound | Alcohol Moiety | Acid Moiety | Reported Aroma Profile |

|---|---|---|---|

| Phenylethyl Acetate | Phenylethyl alcohol | Acetic acid | Sweet, rosy-fruity, honey-like, peach, raspberry. scentspiracy.comfragranceu.comthegoodscentscompany.comperfumersworld.com |

| Ethyl Undec-10-enoate | Ethanol | Undec-10-enoic acid | Waxy, fruity, clean, creamy, soapy, cognac. acmesynthetic.com |

| 10-Undecen-1-yl Acetate | 10-Undecen-1-ol | Acetic acid | Fresh, clean, laundered cloth, rose, fruity. nih.gov |

The fragrance industry is increasingly moving towards sustainable practices, including the use of renewable feedstocks and greener manufacturing processes. The synthesis of aroma chemicals from bio-based precursors like undecenoic acid is a key part of this trend. The production of this compound would align with this movement, as one of its primary building blocks is derived from castor oil. Furthermore, phenylethanol, the alcohol component, can also be produced through biotechnological routes, such as the fermentation of sugars by engineered yeasts. nih.gov

Green Chemical Engineering and Process Optimization for Production

Traditional chemical synthesis of esters often involves high temperatures and the use of strong acid catalysts, which can lead to environmental concerns and the formation of byproducts. Green chemical engineering principles offer more sustainable and efficient alternatives for the production of this compound.

One of the most promising approaches is the use of biocatalysis, particularly with enzymes like lipases. Lipases can catalyze esterification reactions under mild conditions (lower temperatures and neutral pH) with high specificity, leading to purer products and reduced energy consumption. The enzymatic synthesis of various esters, including phenylethyl acetate and other fatty acid esters, has been extensively studied. For instance, immobilized lipases such as Novozym 435 (from Candida antarctica) have shown high efficiency in catalyzing the esterification of 1-phenylethanol (B42297). The enzymatic kinetic resolution can also be employed to produce specific enantiomers of chiral esters, which is of great importance in the fragrance industry where different enantiomers can have distinct scents.

Process optimization for such enzymatic reactions would involve studying the effects of various parameters, including the choice of solvent, temperature, substrate molar ratio, and enzyme loading, to maximize the yield and reaction rate. The use of solvent-free systems or green solvents like ionic liquids or supercritical fluids can further enhance the sustainability of the process.

Interdisciplinary Research Opportunities

The unique structure of this compound positions it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research.

Biocatalysis and Metabolic Engineering: Research could focus on developing novel enzymatic and whole-cell biocatalytic systems for the efficient and stereoselective synthesis of this compound. This could involve screening for new lipases with enhanced activity towards bulky substrates or engineering metabolic pathways in microorganisms to produce the compound directly from simple sugars.

Agricultural Chemistry: Undecenoic acid and its derivatives are known to have antifungal and insecticidal properties. Research could explore the potential of this compound as a bio-based pesticide or insect pheromone, contributing to more sustainable agricultural practices. scentjourner.com

Cosmetic and Pharmaceutical Science: Fatty acid esters are widely used in cosmetics as emollients and skin-conditioning agents. The combination of the antimicrobial properties of undecenoic acid with the pleasant fragrance potential of the phenylethyl group could lead to the development of multifunctional cosmetic ingredients. Related lipoamino acids, such as N-10-undecenoyl-phenylalanine, are already used in the cosmetic industry for their physicochemical and biological activities.

Materials Science and Supramolecular Chemistry: The amphiphilic nature of this compound, with its nonpolar aliphatic chain and aromatic headgroup, could be exploited in the design of self-assembling systems, such as micelles or vesicles, for applications in drug delivery or nanotechnology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.